1h-Furo[2,3-f]indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42304-68-7 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1H-furo[2,3-f]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-12-9-4-7-5-10-11-8(7)3-6(1)9/h1-5H,(H,10,11) |
InChI Key |
KXXIXFOSKCKVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)NN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Furo 2,3 F Indazole and Its Analogues
Strategic Approaches to Furoindazole Scaffold Construction
Green Chemistry Approaches in Furoindazole Synthesis
No specific studies focusing on green chemistry approaches for the synthesis of this compound were identified. Research into areas such as solvent-free reactions, microwave-assisted synthesis, or the use of eco-friendly catalysts has not been published for this particular fused heterocycle.
Regioselectivity and Stereoselectivity in Furoindazole Construction
There is no available research detailing the challenges or solutions related to regioselectivity and stereoselectivity in the synthesis of this compound. The fusion of the furan ring onto the indazole core can theoretically lead to different isomers, such as the constitutional isomer 1H-Furo[2,3-g]indazole. The factors that would control the selective formation of the [2,3-f] isomer over other possibilities have not been a subject of published study.
Chemical Reactivity and Functionalization of the 1h Furo 2,3 F Indazole System
Electrophilic Aromatic Substitution Reactions on the Furoindazole Core
Electrophilic aromatic substitution (EAS) reactions are fundamental for introducing a variety of functional groups onto aromatic rings. In the context of the 1H-furo[2,3-f]indazole system, the benzene (B151609) portion of the indazole core is susceptible to such reactions. The directing effects of the fused furan (B31954) and pyrazole (B372694) rings, along with any existing substituents, determine the position of electrophilic attack.
For instance, halogenation, a common EAS reaction, can introduce halogen atoms onto the furoindazole core, which can then serve as handles for further modifications through cross-coupling reactions. Nitration and sulfonation are other examples of EAS reactions that can be employed to functionalize the benzene ring of the furoindazole system. The specific conditions for these reactions, such as the choice of reagent and solvent, can influence the regioselectivity and yield of the desired products.
Nucleophilic Substitution Reactions on the Furoindazole Core
Nucleophilic substitution reactions on the furoindazole core typically occur when a suitable leaving group, such as a halogen, is present on the aromatic ring. These reactions provide a powerful tool for introducing a wide range of nucleophiles, including amines, alkoxides, and thiolates, thereby enabling the synthesis of a diverse array of furoindazole derivatives.
The reactivity of the furoindazole core towards nucleophilic substitution is influenced by the position of the leaving group and the electronic nature of the substituents on the ring. For example, the presence of electron-withdrawing groups can activate the ring towards nucleophilic attack.
Directed C-H Functionalization of Furoindazole Moieties
In recent years, directed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. This approach involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized.
For furoindazole moieties, directing groups can be installed at various positions to achieve regioselective C-H functionalization. For example, a directing group at the N1 position of the indazole ring can direct functionalization to the C7 position. This methodology allows for the introduction of aryl, alkyl, and other functional groups with high precision, avoiding the need for pre-functionalized substrates.
Metal-Catalyzed Cross-Coupling Reactions for Furoindazole Derivatization
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions have been widely applied to the derivatization of the furoindazole scaffold.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. This reaction has been successfully employed for the C-3 arylation of indazole systems. mdpi.comresearchgate.net For furoindazole substrates, a halogen or triflate group can be introduced at a specific position, which then serves as a handle for the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the synthesis of diverse furoindazole derivatives with potential applications in medicinal chemistry and materials science.
Key features of the Suzuki-Miyaura coupling on furoindazole substrates include:
Mild reaction conditions: The reaction is typically carried out under mild conditions, tolerating a wide range of functional groups. nih.gov
High yields: The Suzuki-Miyaura coupling often proceeds in high yields, making it an efficient method for the synthesis of furoindazole derivatives. nih.gov
Commercial availability of reagents: A wide variety of boronic acids and their derivatives are commercially available, providing access to a broad range of substituents.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 95 |
| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ | CsF | - | - |
Palladium-catalyzed C-H arylation and alkylation reactions have emerged as powerful tools for the direct functionalization of heterocycles. These reactions offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods that require pre-functionalized substrates. For furoindazoles, palladium catalysis can be used to introduce aryl and alkyl groups at various positions on the heterocyclic core. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions. ias.ac.in
For instance, direct arylation of 2H-indazoles with aryl bromides has been achieved using a palladium acetate catalyst and potassium acetate as the base. researchgate.net This methodology allows for the efficient synthesis of 3-aryl-2H-indazoles. Similarly, palladium-catalyzed oxidative arylation of 1H-indazoles with arenes has been reported, providing a route to C7-arylated products. researchgate.net
| Indazole Derivative | Coupling Partner | Catalyst | Ligand/Additive | Base/Oxidant | Position of Arylation |
|---|---|---|---|---|---|
| 2H-indazoles | Aryl bromides | Pd(OAc)₂ | - | KOAc | C3 |
| Substituted 1H-indazole | Arenes/Heteroarenes | Pd(OAc)₂ | Phenanthroline | Ag₂CO₃ (oxidant), NaOH (base) | C7 |
Advanced Spectroscopic Characterization and Structural Analysis of 1h Furo 2,3 F Indazole Derivatives
Advanced Spectroscopic Techniques for Investigating Furoindazole Molecular Structures
The definitive structural analysis of 1H-furo[2,3-f]indazole and its derivatives relies on a suite of sophisticated spectroscopic methodologies. These techniques, often used in concert, provide a comprehensive picture of the molecular framework, from the atomic connectivity to the spatial arrangement of the atoms. The primary tools for this in-depth analysis include advanced Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, a variety of two-dimensional (2D) NMR experiments are essential for the complete assignment of the complex spectra expected from this compound derivatives.
¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the molecule. For a furoindazole system, COSY would be instrumental in tracing the connectivity of protons on both the furan (B31954) and the indazole ring systems.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is indispensable for connecting different fragments of the molecule, for instance, linking substituents to the core furoindazole structure and confirming the fusion pattern of the heterocyclic rings.
While specific data for this compound is scarce, the following table illustrates typical ¹H and ¹³C NMR chemical shifts for a related indazole derivative, 3-methyl-1-phenyl-1H-indazole, which can serve as a reference for the types of signals expected. researchgate.net
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 3-CH₃ | 2.67 (s) | 11.9 |
| H-4 | 7.74 – 7.71 (m) | 122.4 |
| H-5 | 7.32 (dd) | 120.8 |
| H-6 | 7.21 (t) | 126.1 |
| H-7 | 7.74 – 7.71 (m) | 110.4 |
| Phenyl-H | 7.74 – 7.71 (m), 7.54 – 7.50 (m), 7.44 – 7.40 (m) | 140.3, 129.4, 127.2, 124.9 |
| C-3 | - | 144.0 |
| C-3a | - | 120.6 |
| C-7a | - | 139.5 |
| Data obtained in CDCl₃. researchgate.net |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z), often to four or more decimal places, HRMS allows for the calculation of the molecular formula. This is a critical step in confirming the identity of a newly synthesized this compound derivative. Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecule, preserving its structure for analysis. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further provide valuable structural information by revealing how the molecule breaks apart.
For example, in the characterization of a related compound, 1-(cyclopropylsulfonyl)-3-methyl-1H-indazole, HRMS-ESI was used to confirm its elemental composition. researchgate.net
| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 1-(cyclopropylsulfonyl)-3-methyl-1H-indazole | 237.0692 | 237.0696 |
| This data confirms the molecular formula C₁₁H₁₂N₂O₂S. researchgate.net |
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, offering a three-dimensional model of the molecule as it exists in the solid state. This technique determines the precise spatial coordinates of each atom, revealing bond lengths, bond angles, and torsional angles. For a novel heterocyclic system like this compound, an X-ray crystal structure would provide unequivocal proof of its constitution and stereochemistry. The major prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging step. The detailed structural parameters obtained from X-ray crystallography are invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.
Computational and Theoretical Investigations of 1h Furo 2,3 F Indazole
Quantum Chemical Studies of Furoindazole Electronic Structure
Quantum chemical studies are fundamental to elucidating the distribution of electrons within the furoindazole scaffold, which in turn governs its chemical behavior and physical properties.
Density Functional Theory (DFT) is a predominant computational method used to investigate the physicochemical properties of indazole-based systems. nih.gov Calculations, often employing functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are used to optimize molecular geometries and determine the electronic properties of these molecules. nih.govnih.gov For instance, DFT studies on novel indazole derivatives have been used to analyze their electrostatic potential and other physicochemical characteristics. nih.gov Such calculations are crucial for understanding the stability and reactivity of the molecule. In studies of furo[2,3-b]indol-3a-ol derivatives, DFT calculations using the B3LYP/6-31++G(d,p) basis set in the gas phase were integral to the in silico screening process. nih.gov These theoretical methods provide a solid foundation for interpreting experimental results and predicting the behavior of complex heterocyclic systems like furoindazoles. nih.gov
| Compound Type | Computational Method | Basis Set | Purpose of Study | Reference |
|---|---|---|---|---|
| Novel Indazole Derivatives | DFT | B3LYP/6-311+ | Physicochemical properties, electrostatic potential | nih.gov |
| Tetrahydro-4H-indazol-4-ones | DFT | B3LYP/6-31G** | Tautomer stability analysis | nih.gov |
| Furo[2,3-b]indol-3a-ol Derivatives | DFT | B3LYP/6-31++G(d,p) | Protein-ligand interaction stability | nih.gov |
| Indazole Derivatives | DFT | B3LYP/6-311++G(d,p) | Reaction mechanism and isomer stability | nih.gov |
Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
A smaller energy gap suggests that a molecule is more reactive. nih.gov In studies of various indazole derivatives, the HOMO and LUMO distributions were found to span almost the entire molecule. nih.gov This analysis helps to identify which compounds are better electron donors or acceptors. For example, in a study of 26 different indazole derivatives, specific compounds were identified as good electron acceptors, while others were determined to be good electron donors based on their frontier molecular orbital energies. nih.gov
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 4-fluoro-1H-indazole | -6.55 | -0.79 | 5.76 |
| 4-chloro-1H-indazole | -6.61 | -1.02 | 5.59 |
| 4-bromo-1H-indazole | -6.58 | -1.10 | 5.48 |
| 4-metil-1H-indazole | -6.09 | -0.62 | 5.47 |
| 4-amino-1H-indazole | -5.59 | -0.34 | 5.25 |
| 4-hidroksi-1H-indazole | -5.83 | -0.51 | 5.32 |
Theoretical Analysis of Furoindazole Tautomerism and Stability
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. nih.govnih.gov Theoretical calculations have been extensively used to determine the relative stability of these tautomers.
For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.govaustinpublishinggroup.com Computational studies indicate that the 1H-indazole is more stable by approximately 15 kJ·mol⁻¹ (MP2/6-31G) or 2.3 kcal·mol⁻¹ (9.63 kJ·mol⁻¹). nih.govaustinpublishinggroup.com This trend is not typically reversed by solvent effects. austinpublishinggroup.com However, theoretical estimations on a wide range of NH-indazoles have concluded that while the 1H-tautomer is most often the most stable, certain substitution patterns can favor the 2H-tautomer. researchgate.net In studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones, DFT B3LYP/6-31G calculations showed that the 2H tautomer was the most stable in the gas phase for all cases studied. nih.gov These findings highlight the importance of computational analysis in predicting the predominant tautomeric form, which is crucial for understanding the molecule's reactivity and interactions.
Computational Modeling of Furoindazole Reaction Mechanisms and Pathways
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving indazole scaffolds. Theoretical calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a detailed picture that is often difficult to obtain experimentally.
For example, the mechanism of the addition of NH-indazoles to formaldehyde in acidic conditions has been studied theoretically. nih.gov These calculations help to understand why certain isomers are formed preferentially. It was determined that the reaction proceeds through the indazolium cation, as it is a much weaker base than formaldehyde. nih.gov B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer of (1H-indazol-1-yl)methanol was 20 kJ·mol⁻¹ more stable than the 2-substituted isomer, explaining the experimental outcome. nih.gov Furthermore, transition-metal-catalyzed reactions to synthesize functionalized indazoles, such as C–H activation/annulation sequences, are often accompanied by mechanistic studies to rationalize the observed product formation. researchgate.net
Prediction of Furoindazole Reactivity Descriptors
Beyond frontier molecular orbitals, DFT calculations can be used to determine a range of global reactivity descriptors that predict the chemical behavior of molecules. researchgate.net These descriptors provide quantitative measures of reactivity based on how the total energy of the system changes with the number of electrons.
Key reactivity descriptors include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A "soft" molecule has a small energy gap and is more reactive. nih.gov
Electronegativity (χ): The power of an atom or group to attract electrons, calculated as χ = -μ. researchgate.net
Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack. mdpi.com
These parameters have been calculated for various indazole derivatives to compare their reactivity and potential as, for example, corrosion inhibitors. researchgate.net Analysis of these descriptors can predict the most likely sites for electrophilic or nucleophilic substitution on the furoindazole ring system.
In Silico Approaches to Furoindazole Scaffold Design
In silico methods are integral to modern drug discovery and materials science for designing novel molecular scaffolds with desired properties. For indazole-based compounds, these approaches include molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADME (absorption, distribution, metabolism, and excretion) predictions. nih.govresearchgate.net
Molecular docking simulations are used to predict the binding affinity and orientation of a ligand (like a furoindazole derivative) within the active site of a biological target, such as an enzyme. nih.govresearchgate.net This was applied in the design of furo[2,3-b]indol-3a-ol derivatives as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), where in silico screening identified compounds with excellent binding energies. nih.gov Similarly, in silico studies on indazole derivatives as inhibitors for Glycogen Synthase Kinase 3 beta (GSK-3β) were used to predict drug-like properties, bioactivity scores, and potential toxicity risks, helping to select the most promising candidates for synthesis and further testing. researchgate.net These computational screening processes significantly accelerate the design and optimization of new functional molecules based on the furoindazole scaffold.
Exploratory Research and Material Science Applications of 1h Furo 2,3 F Indazole Derivatives
Photophysical Properties of Furoindazole-Containing Materials
While direct experimental data on 1H-furo[2,3-f]indazole is limited, the photophysical characteristics of its parent indazole core and analogous fused systems suggest significant potential for creating novel photoactive materials. Indazole derivatives themselves are known to possess interesting fluorescent properties. For instance, certain N-aryl-2H-indazoles have been identified as a class of fluorophores with high extinction coefficients, comparable to widely used coumarin (B35378) dyes. nih.gov
The fusion of a furan (B31954) ring to the indazole core is expected to modulate these properties significantly. The photophysical behavior of the closely related benzo[f]indazole scaffold, an isomer of furoindazole, has been studied, revealing that these compounds can function as bright blue fluorophores. ehu.es These dyes exhibit broad absorption in the blue region of the visible spectrum (350–400 nm) and emit intense fluorescence with large Stokes shifts, a desirable characteristic that minimizes reabsorption phenomena in applications requiring high optical density. ehu.es
Derivatives of this compound are also predicted to exhibit solvatochromism, a phenomenon where the absorption and fluorescence spectra shift in response to the polarity of the solvent. researchgate.netnih.gov This behavior is common in molecules with a significant change in dipole moment upon photoexcitation and has been observed in various indazole derivatives. researchgate.netdoi.org The sensitivity of their emission properties to the local environment makes them promising candidates for use as fluorescent probes. nih.govnih.gov The introduction of different substituents onto the furoindazole core would allow for fine-tuning of the emission color and quantum yield, making them adaptable for various applications.
To illustrate the potential photophysical characteristics, the following table presents data for analogous benzo[f]indazole dyes, which demonstrate the typical range of properties that could be engineered in furoindazole systems. ehu.es
| Analogous Compound (Benzo[f]indazole Derivative) | Solvent | Absorption Max (λab, nm) | Emission Max (λfl, nm) | Stokes Shift (Δν̃, cm-1) | Quantum Yield (Φ) |
|---|---|---|---|---|---|
| Dye 1 | Acetone | 352.0 | 467.0 | 7000 | 0.87 |
| Dye 1 | Methanol | 355.5 | 496.0 | 7970 | 0.13 |
| Dye 2 | Acetone | 363.5 | 441.5 | 4860 | 0.86 |
| Dye 2 | Methanol | 361.0 | 462.5 | 6080 | 0.78 |
| Dye 4 | Acetone | 381.5 | 471.5 | 5000 | 0.98 |
| Dye 4 | Methanol | 379.0 | 475.5 | 5355 | 0.63 |
Development of Furoindazole-Based Organic Materials
The promising photophysical properties of the furoindazole scaffold make it an attractive candidate for the development of novel organic materials for electronic and optoelectronic applications. The highly conjugated nature of the indazole ring system has led to its use in dye-sensitized solar cells (DSSCs). ossila.com Concurrently, furan and its fused-ring derivatives, such as benzodifuran (BDF), have been extensively investigated as building blocks for organic semiconductors used in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). nih.govsemanticscholar.orgrsc.org
The combination of these two heterocycles in the this compound structure could lead to a new class of organic semiconductors. The fusion of the electron-rich furan moiety with the indazole core can be strategically used to tune the frontier molecular orbital energy levels (HOMO and LUMO), which is a critical factor in designing efficient materials for organic electronics. sigmaaldrich.comnih.gov The inherent rigidity and planarity of the fused system could facilitate favorable intermolecular π-π stacking in the solid state, which is essential for efficient charge transport. ossila.com
Research into furan-based materials has shown that they offer advantages such as good solubility and strong fluorescence. nih.gov By incorporating the furoindazole core into donor-acceptor polymers or small molecules, it may be possible to create materials with high power conversion efficiencies for solar cells or high charge carrier mobilities for transistors. semanticscholar.orgrsc.org The development of such materials would involve the synthesis of various derivatives to establish clear structure-property relationships, optimizing performance for specific device applications. nih.gov
Furoindazole Derivatives in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. The this compound scaffold possesses key structural features that make it a compelling building block for designing complex supramolecular assemblies. These features include a hydrogen bond donor site (the N-H proton of the indazole ring), hydrogen bond acceptor sites (the nitrogen atoms), and an extended, planar aromatic surface suitable for π-π stacking interactions.
These interaction sites allow furoindazole derivatives to participate in self-assembly processes or act as guests or hosts in host-guest complexes. rsc.orgnih.gov For example, molecules containing this scaffold could be designed to form supramolecular polymers through a combination of hydrogen bonding and π-stacking. Furthermore, by attaching appropriate functional groups, furoindazole units can be incorporated into larger, pre-organized structures like macrocycles. rsc.org
The construction of such supramolecular systems is of great interest due to their potential applications in areas like molecular sensing, catalysis, and the development of responsive materials. rsc.orgresearchgate.net The rigid furoindazole core could enforce a specific geometry on the resulting assembly, leading to the formation of well-defined structures such as helicates or cages capable of encapsulating guest molecules. nih.govresearchgate.net
Furoindazole Scaffolds as Building Blocks for Complex Chemical Structures
The indazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in compounds with diverse biological activities. nih.govnih.gov This utility extends to its role as a versatile building block in synthetic organic chemistry. nih.gov The this compound core combines the synthetic versatility of both indazole and furan, offering multiple reaction sites for the construction of more complex molecules.
Synthetic strategies can be envisioned where the furoindazole core is selectively functionalized. For instance, the indazole nitrogen can be alkylated or arylated, and various positions on the aromatic rings can be substituted using modern cross-coupling reactions, such as the Suzuki coupling, by first introducing a halogen atom. mdpi.combeilstein-journals.org Methodologies developed for the regioselective metalation and functionalization of related fused heterocycles, like furo[3,2-b]pyridines, could likely be adapted for the furoindazole system, allowing for the introduction of a wide array of functional groups. nih.gov
This synthetic accessibility makes the this compound scaffold an excellent starting point for creating libraries of diverse compounds for screening in drug discovery or for developing new materials. mdpi.com Its rigid, planar structure serves as a reliable anchor from which chemical complexity can be built in a controlled and systematic manner.
Design and Synthesis of Furoindazole-Containing Ligands and Reagents
The nitrogen atoms within the pyrazole (B372694) portion of the indazole ring are excellent coordination sites for metal ions. ossila.com This property is retained in the this compound scaffold, making its derivatives promising candidates for the design of novel ligands for coordination chemistry and catalysis. Unsubstituted indazole itself has been used as a ligand in tumor-inhibiting ruthenium complexes, where it coordinates to the metal center through its N(2) atom. austinpublishinggroup.com
Derivatives of this compound could be designed as bidentate or even polydentate ligands, potentially involving the furan oxygen atom in chelation along with one of the indazole nitrogen atoms. By strategically placing substituents on the furoindazole backbone, the steric and electronic properties of the ligand can be precisely tuned. This control is crucial in catalysis, where such modifications can profoundly influence the activity and selectivity of the resulting metal complex. mdpi.com
The synthesis of these ligands would likely follow established methods for heterocyclic functionalization. mdpi.comorganic-chemistry.org The resulting metal complexes could find applications not only in catalysis but also in the development of new photoluminescent materials, where the metal center can interact with the ligand's π-system to create unique emissive properties. The combination of host-guest chemistry principles with metal-ligand interactions could also lead to the creation of advanced supramolecular structures with redox, magnetic, or photophysical functionalities. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Furo[2,3-f]indazole derivatives, and how can regioselectivity be controlled during synthesis?
- Methodological Answer : The synthesis of indazole derivatives often involves cyclization reactions, alkylation, or transition-metal-catalyzed coupling. For regioselective N-alkylation, factors such as solvent polarity, base strength, and steric effects of substituents influence the preference for N-1 vs. N-2 substitution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly HMBC experiments, is critical for confirming regiochemistry . Green chemistry approaches, such as visible-light-mediated reactions using 4CzIPN as a photocatalyst, offer sustainable alternatives with high regiocontrol .
Q. How are structural and electronic properties of this compound derivatives characterized experimentally?
- Methodological Answer : A combination of spectroscopic techniques is employed:
- 1H/13C NMR : Assigns proton and carbon environments, with HMBC correlations resolving regiochemistry .
- X-ray crystallography : Determines crystal packing and hydrogen-bonding interactions (e.g., in silver(I) complexes of dihydro-indazole derivatives) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for metal-coordinated indazole complexes .
Q. What nomenclature rules govern the numbering of heteroatoms in fused indazole systems like this compound?
- Methodological Answer : According to IUPAC guidelines, heteroatoms are prioritized in the order O > S > N. Numbering starts from the highest-priority heteroatom (oxygen in furoindazole) and proceeds to minimize positional indices. For this compound, the oxygen atom in the furan ring is prioritized, followed by nitrogen atoms in the indazole core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Systematic substitution : Introduce substituents at positions 3, 6, or 7 of the indazole core to modulate interactions with biological targets (e.g., α-1-antitrypsin for AATD treatment) .
- In vitro assays : Prioritize substituents with electron-withdrawing groups (e.g., nitro, fluoro) for enhanced binding to enzymes like lanosterol 14α-demethylase in antifungal studies .
- Computational docking : Use software like AutoDock to predict binding affinities against target proteins (e.g., EGFR kinase) and guide synthetic prioritization .
Q. What strategies resolve contradictions in pharmacological data across studies on indazole derivatives?
- Methodological Answer :
- Standardized protocols : Ensure consistent assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., anti-inflammatory vs. cytotoxic effects) .
- Mechanistic validation : Use knockout models or enzyme inhibition assays to confirm target specificity (e.g., mGluR5 modulation vs. off-target kinase effects) .
Q. How can sustainable synthesis methods improve scalability and safety in indazole derivative production?
- Methodological Answer :
- Visible-light photocatalysis : 4CzIPN-mediated reactions under blue LED light reduce reliance on toxic reagents and enable room-temperature reactions .
- Solvent selection : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) in cyclization steps .
- Waste minimization : Employ flow chemistry to enhance reaction efficiency and reduce byproduct formation .
Q. What in silico approaches predict pharmacokinetic and toxicity profiles of novel this compound analogs?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ProTox-II evaluate absorption, metabolism, and hepatotoxicity based on physicochemical properties (e.g., logP, polar surface area) .
- QSAR modeling : Correlate structural descriptors (e.g., Hammett constants) with biological activity to prioritize analogs for synthesis .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
Experimental Design and Validation
Q. How can researchers apply the PICO and FINER frameworks to formulate rigorous hypotheses for indazole-based drug discovery?
- Methodological Answer :
- PICO framework : Define the target P opulation (e.g., cancer cells), I ntervention (e.g., this compound analogs), C omparator (e.g., standard chemotherapeutics), and O utcome (e.g., IC50 values) .
- FINER criteria : Ensure hypotheses are F easible (e.g., scalable synthesis), I nteresting (novel mechanism), N ovel (unexplored substituents), E thical (low cytotoxicity in normal cells), and R elevant (addresses unmet medical needs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
